

# Viloxazine Demonstrates Modest but Significant Improvements in Executive Function Compared to Placebo

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## Compound of Interest

Compound Name: Viloxazine

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For researchers, scientists, and drug development professionals, a comprehensive analysis of clinical trial data reveals that **viloxazine** extended-release (ER) provides a statistically significant advantage over placebo in improving executive function in both pediatric and adult populations with Attention-Deficit/Hyperactivity Disorder (ADHD). While the effect sizes are generally in the small to moderate range, the consistency of these findings across multiple studies suggests a clinically meaningful impact for a subset of patients.

**Viloxazine**, a selective norepinephrine reuptake inhibitor (SNRI) with serotonergic modulating properties, has been shown to target key neurotransmitter systems implicated in the regulation of attention, impulse control, and other executive functions.[1][2] Clinical trial data from post-hoc analyses of Phase III, randomized, double-blind, placebo-controlled studies provide quantitative evidence of its efficacy.

## Quantitative Comparison of Viloxazine ER vs. Placebo on Executive Function

The following tables summarize the key quantitative outcomes from clinical trials assessing the impact of **viloxazine** on executive function deficits (EFDs) as measured by validated rating scales.

### Pediatric and Adolescent Population (6-17 years)

A post-hoc analysis of four randomized clinical trials involving 1,154 subjects demonstrated that **viloxazine** ER was associated with statistically significant improvements in executive function as measured by the Conners 3rd Edition Parent Short Form-Executive Function (C3PS-EF) content scale T-score.<sup>[3][4]</sup>

Outcome Measure	Viloxazine ER	Placebo	p-value	Effect Size (Cohen's d)	Number Needed to Treat (NNT)
Change from Baseline in C3PS-EF T-score	-2.7 (± 0.732)	0.0002	0.11 (SMD)		
EFD or ADHD Symptom Responders	52.5%	35.4%	< 0.0001	0.31	5.8
EFD Responders (C3PS-EF T-score > 70 at baseline to < 65 at end of study)	~40%	8.9			

Note: EFD or ADHD symptom responders were defined as subjects with a C3PS-EF T-score > 70 at baseline and < 65 at end of study, or a ≥ 50% reduction in the ADHD-RS-5 Total score at Week 6.<sup>[4]</sup>

## Adult Population (18-65 years)

In a Phase III, randomized, double-blind, placebo-controlled trial with 374 adult participants, **viloxazine** ER demonstrated significant improvements in executive function as assessed by the Behavior Rating Inventory of Executive Function-Adult (BRIEF-A).<sup>[5][6]</sup>

Outcome Measure (Change from Baseline; LS Mean ± SE)	Viloxazine ER	Placebo	p-value
BRIEF-A Global Executive Composite (GEC) T-score	-9.3 (± 0.87)	-6.8 (± 0.85)	0.0468
BRIEF-A Metacognition Index (MI) T-score	-9.8 (± 0.92)	-6.5 (± 0.91)	0.0100
BRIEF-A Behavioral Regulation Index (BRI) T-score	Not Statistically Significant	Not Statistically Significant	

## Experimental Protocols

The data presented above were derived from rigorously designed clinical trials. The general methodologies are outlined below.

## Pediatric and Adolescent Studies (Post-Hoc Analysis)

- Study Design: Data were pooled from four Phase III, randomized, double-blind, placebo-controlled trials.[\[4\]](#)
- Participants: 1,154 children and adolescents aged 6-17 years with a diagnosis of ADHD.[\[3\]](#)  
[\[4\]](#)
- Intervention: **Viloxazine** ER administered at doses ranging from 100-600 mg/day over a period of 6-8 weeks.[\[4\]](#)
- Primary Efficacy Measure for Executive Function: Change from baseline in the Conners 3rd Edition Parent Short Form-Executive Function (C3PS-EF) content scale T-score.[\[4\]](#)
- Responder Analyses:

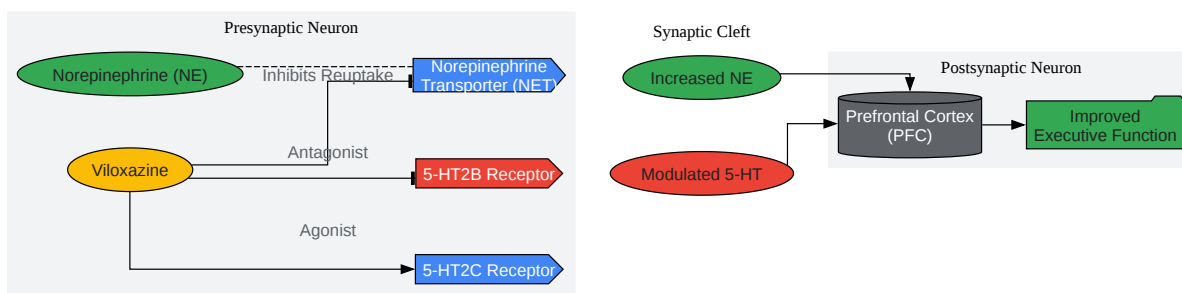
- EFD Responders: Subjects with a C3PS-EF T-score > 70 at baseline and < 65 at the end of the study.[4]
- ADHD Symptom Responders: Subjects with a  $\geq 50\%$  reduction in the change from baseline of the ADHD Rating Scale 5th Edition (ADHD-RS-5) Total score at Week 6.[4]

## Adult Study

- Study Design: A Phase III, randomized, double-blind, placebo-controlled, two-arm trial.[6]
- Participants: 374 adults aged 18-65 years with a diagnosis of ADHD.[6]
- Intervention: Flexible dosing of **viloxazine** ER from 200-600 mg/day over a 6-week period.[6]
- Primary Efficacy Measure for Executive Function: Change from baseline at the end of the study in the Behavior Rating Inventory of Executive Function-Adult (BRIEF-A) Global Executive Composite (GEC) score.[6]
- Secondary Efficacy Measures for Executive Function: Changes in the BRIEF-A Metacognition Index (MI) and Behavioral Regulation Index (BRI) scores.[6]

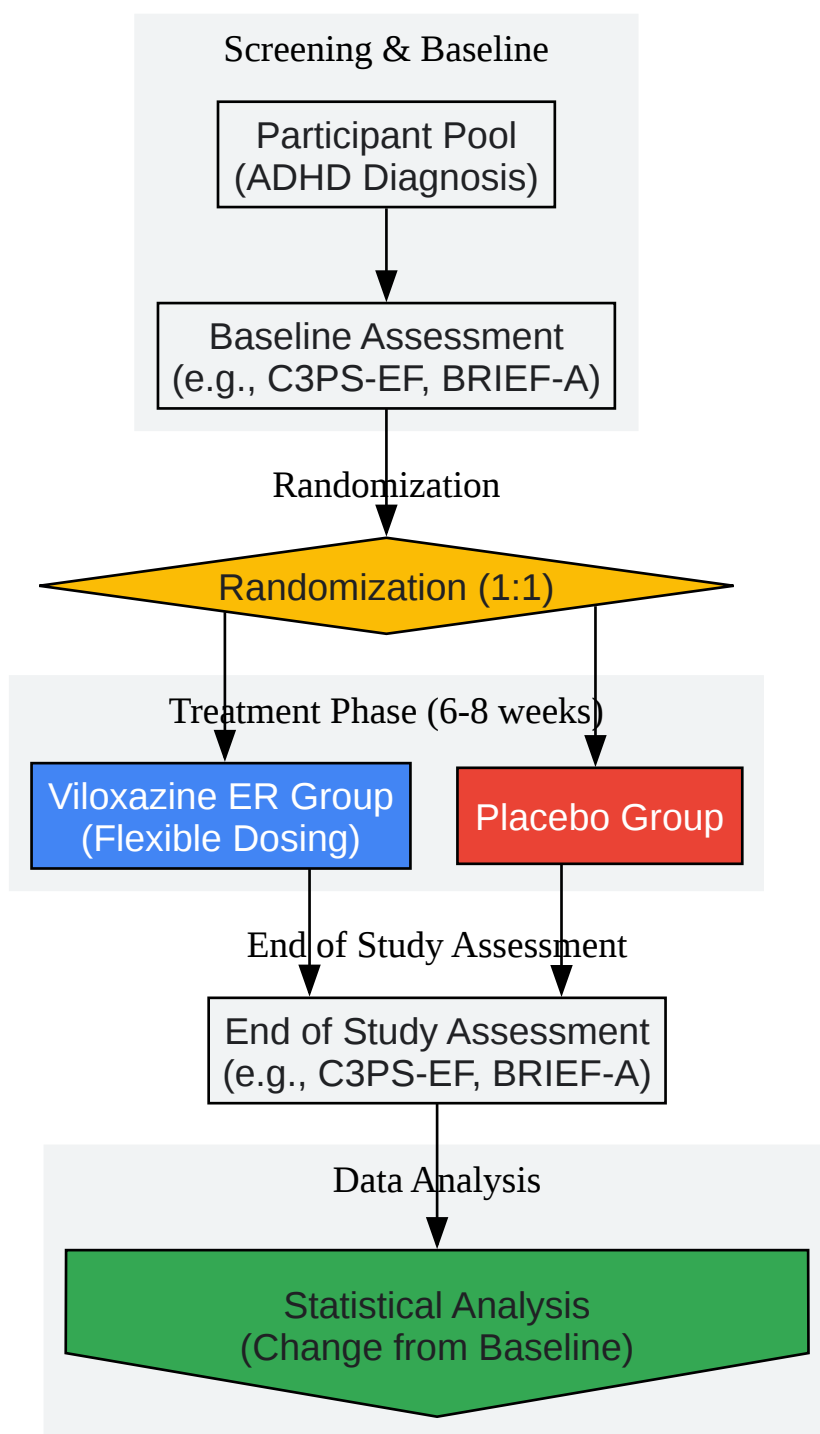
## Visualizing the Mechanisms and Methods

To further elucidate the underpinnings of **viloxazine**'s effects and the structure of the clinical trials, the following diagrams are provided.



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### Proposed Signaling Pathway of **Viloxazine**



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#### Typical Experimental Workflow for **Viloxazine** Clinical Trials

In conclusion, **viloxazine** ER has demonstrated a consistent, albeit modest, therapeutic effect on executive function in individuals with ADHD when compared to placebo. The available data

from robust clinical trials support its role as a viable non-stimulant treatment option, particularly for patients who may not be suitable candidates for or have not responded to stimulant medications. Further research may be warranted to identify specific patient populations who are most likely to experience significant improvements in executive functioning with **viloxazine** treatment.

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- To cite this document: BenchChem. [Viloxazine Demonstrates Modest but Significant Improvements in Executive Function Compared to Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201356#viloxazine-s-impact-on-executive-function-compared-to-placebo]

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